4-Cyclohexyl-3-methyl-4H-1,2,4-triazole
Description
4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: 29983-29-7) is a nitrogen-containing heterocyclic compound characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at the N4 position and a methyl group at the C3 position. The compound’s structure has been confirmed via IR, $ ^1 \text{H-NMR} $, and mass spectrometry . Its synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with appropriate carbonyl precursors, followed by purification via recrystallization .
This compound is part of a broader class of 1,2,4-triazole derivatives, which are studied for diverse applications, including anti-inflammatory, antimicrobial, and energetic materials .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-cyclohexyl-3-methyl-1,2,4-triazole |
InChI |
InChI=1S/C9H15N3/c1-8-11-10-7-12(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI Key |
NNLSFWCPRURSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexyl isocyanide with methyl hydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and substituted triazole compounds .
Scientific Research Applications
4-Cyclohexyl-3-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | 3-Nitro-1,2,4-triazole | 5-Mercapto-1,2,4-triazole (R = Ph) |
|---|---|---|---|
| Molecular Weight | 211.33 g/mol | 113.08 g/mol | 196.24 g/mol |
| Density | ~1.2 g/cm³ | 1.76 g/cm³ | 1.35 g/cm³ |
| LogP (Lipophilicity) | 2.8 | 0.5 | 1.9 |
| Key Application | Anti-inflammatory | Energetic materials | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
